2-Morpholin-4-YL-2-oxoethanol
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Description
“2-Morpholin-4-YL-2-oxoethanol” is a chemical compound with the molecular formula C6H11NO3 . It is also known by other names such as 4-(Hydroxyacetyl)morpholine, 2-HYDROXY-1-MORPHOLINOETHANONE, 2-hydroxy-1-(4-morpholinyl)ethanone, 2-hydroxy-1-(morpholin-4-yl)ethanone, Ethanone, 2-hydroxy-1-(4-morpholinyl)-, and 2-Hydroxy-1-(Morpholin-4-Yl)Ethan-1-One .
Scientific Research Applications
Morpholine Derivatives in Genetic Research
Morpholinos, a class of molecules related to morpholine derivatives, have been widely used to inhibit gene function across various model organisms. This approach provides a relatively simple and rapid method to study gene function, highlighting the versatility of morpholine derivatives in genetic research (Heasman, 2002).
Pharmacological Interest
Morpholine and its derivatives exhibit a broad spectrum of pharmacological activities. Their incorporation into various organic compounds has been explored for diverse pharmacological activities. Such investigations underline the chemical versatility and significance of morpholine derivatives in medicinal chemistry (Asif & Imran, 2019).
Synthetic Applications
Solid-phase synthesis (SPS) techniques have been employed to prepare oxazine and thiazine derivatives, which include morpholine scaffolds. This method indicates the expanding field of stereoselective polymer-supported syntheses of morpholines, showcasing their importance in creating bioactive heterocycles (Králová et al., 2018).
Environmental Impact and Degradation
Research on the environmental impact and degradation pathways of pollutants like morpholine demonstrates the importance of understanding these compounds' behavior in water treatment and environmental protection. The study of photocatalytic degradation pathways of morpholine highlights the complexity of these processes and the necessity for effective degradation strategies (Pichat, 1997).
Properties
IUPAC Name |
2-hydroxy-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-5-6(9)7-1-3-10-4-2-7/h8H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCSTEJVICOGEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424295 |
Source
|
Record name | 2-MORPHOLIN-4-YL-2-OXOETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51068-78-1 |
Source
|
Record name | 2-MORPHOLIN-4-YL-2-OXOETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-1-(morpholin-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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